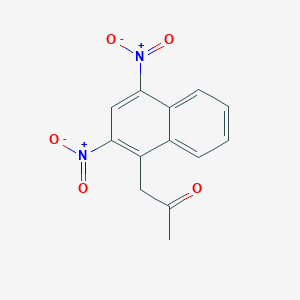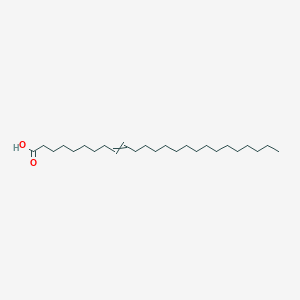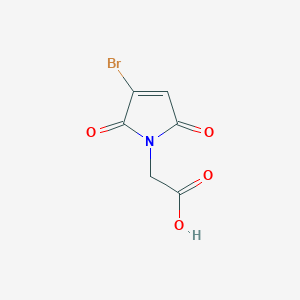
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is a compound that contains a maleimide group with a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, enabling the formation of covalent bonds with biomolecules containing thiol groups . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:
- Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
- The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Addition Reactions: Covalent adducts with thiol-containing biomolecules.
Aplicaciones Científicas De Investigación
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides through thiol-maleimide chemistry.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of specialized reagents and probes for biochemical research.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.
Comparación Con Compuestos Similares
Similar Compounds
6-Maleimidohexanoic acid: Contains a maleimide group with a hexanoic acid chain.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a maleimide group with a benzoic acid moiety.
Uniqueness
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various chemical and biochemical applications.
Propiedades
Número CAS |
148991-42-8 |
|---|---|
Fórmula molecular |
C6H4BrNO4 |
Peso molecular |
234.00 g/mol |
Nombre IUPAC |
2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11) |
Clave InChI |
NMPPQHRQLACFAB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C1=O)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)

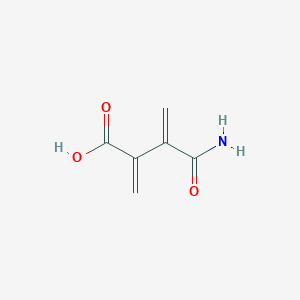
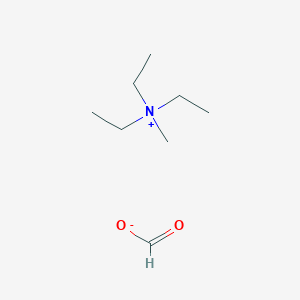
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
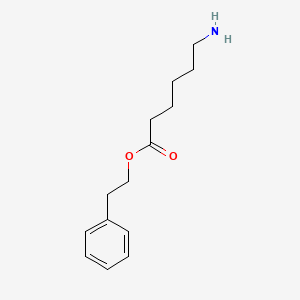
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)

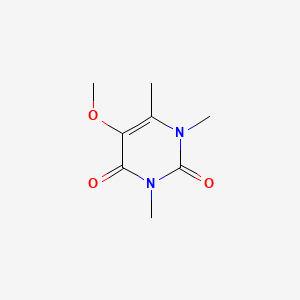
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
